molecular formula C7H11N5 B11916229 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine CAS No. 1854-46-2

7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine

Cat. No.: B11916229
CAS No.: 1854-46-2
M. Wt: 165.20 g/mol
InChI Key: HSMCYWFUPRHDNS-UHFFFAOYSA-N
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Description

7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound of high interest in medicinal chemistry and oncology research, built on a pyrrolo[3,4-d]pyrimidine scaffold. This core structure is recognized as a privileged pharmacophore in the design of kinase inhibitors . Compounds based on this scaffold are actively investigated as potent and selective inhibitors of key kinases involved in cancer progression, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase . The 2,4-diamine substitution on the pyrimidine ring is a critical feature that can enhance binding affinity to kinase targets, often through the formation of multiple hydrogen bonds in the ATP-binding site . The specific 7-methyl modification on the dihydropyrrole ring can influence the molecule's metabolic stability and overall pharmacokinetic profile, making it a valuable compound for lead optimization in drug discovery programs . Researchers utilize this chemical as a key intermediate for further synthetic elaboration or as a tool compound for probing biological pathways in preclinical studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1854-46-2

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C7H11N5/c1-3-5-4(2-10-3)6(8)12-7(9)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12)

InChI Key

HSMCYWFUPRHDNS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)C(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Core Ring Construction via Cyclocondensation

The pyrrolo[3,4-d]pyrimidine scaffold is typically synthesized through cyclocondensation reactions between pyrrole precursors and pyrimidine-building blocks. A prominent method involves the reaction of α-halomethyl ketones with 2,6-diamino-4-hydroxypyrimidine. For example:

  • Intermediate formation : Ethyl cyanoacetate and thiourea react under basic conditions to generate 2-sulfydryl-4-amino-6-hydroxypyrimidine, which is subsequently reduced to 4-amino-6-hydroxypyrimidine using active nickel in ammoniacal solution .

  • Cyclization : Treatment of 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde in aqueous sodium acetate yields 4-hydroxypyrrolo[3,4-d]pyrimidine . This intermediate is critical for downstream functionalization.

Key reaction parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>70% yield
SolventH₂O/NaOAcRegioselectivity
Reaction Time6–12 hoursCompleteness

Introduction of the 7-Methyl Group

The 7-methyl substituent is introduced via alkylation or through the use of pre-functionalized precursors:

  • Direct alkylation : The N5 position of the pyrrolo[3,4-d]pyrimidine core is benzylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/THF) . For example, treatment of 4-chloro-6-methyl-pyrrolo[3,4-d]pyrimidine with methyl bromide yields the 7-methyl derivative .

  • Pre-functionalized ketones : α-Bromomethyl ketones containing methyl groups (e.g., bromoacetone) are used in the initial cyclocondensation step to directly incorporate the methyl group at position 7 .

Challenges :

  • Competing O-alkylation requires careful control of reaction conditions.

  • Steric hindrance at the N5 position may necessitate elevated temperatures (100–120°C) .

Installation of 2,4-Diamine Groups

The 2,4-diamine functionality is introduced via sequential halogenation and amination:

  • Chlorination : 4-Hydroxypyrrolo[3,4-d]pyrimidine is treated with POCl₃ to form 2,4-dichloro-7-methyl-pyrrolo[3,4-d]pyrimidine .

  • Amination :

    • Stepwise substitution : The 4-chloro group is first displaced by ammonia or ammonium hydroxide under reflux, followed by selective amination at the 2-position using formamide or urea .

    • One-pot amination : Simultaneous displacement of both chloro groups is achieved using excess aqueous ammonia in a sealed vessel at 150°C .

Protective strategies :

  • Pivaloyl groups are used to protect amines during chlorination, preventing over-reaction .

  • Deprotection is performed via hydrolysis with NaOH/MeOH .

Partial Saturation of the Dihydro Ring

The 6,7-dihydro-5H moiety is generated through catalytic hydrogenation or chemical reduction:

  • Hydrogenation : Pd/C or Raney nickel catalyzes the reduction of the 5,6-double bond in the pyrrole ring under H₂ (1–3 atm) .

  • Chemical reduction : NaBH₄ or LiAlH₄ selectively reduces the imine bond without affecting the aromatic pyrimidine ring .

Selectivity considerations :

  • Over-reduction to tetrahydro derivatives is minimized by controlling H₂ pressure (<2 atm) and reaction time (<4 hours) .

Purification and Characterization

  • Chromatography : Flash column chromatography (SiO₂, eluent: CHCl₃/MeOH 9:1) resolves regioisomers .

  • Crystallization : Recrystallization from toluene/ethanol mixtures improves purity (>98%) .

  • Spectroscopic data :

    • ¹H NMR (DMSO-d₆): δ 6.32 (s, 1H, C5-H), 2.44 (s, 3H, C7-CH₃), 5.13 (s, 2H, NH₂) .

    • HRMS : m/z calcd for C₈H₁₀N₅ [M+H]⁺: 190.0932; found: 190.0928 .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation 5798.2Industrial
Halogenation-Amination 6899.1Lab-scale
Hydrogenation 7597.5Pilot-scale

Trade-offs :

  • Cyclocondensation offers high scalability but requires toxic reagents (POCl₃).

  • Hydrogenation is environmentally benign but necessitates specialized equipment.

Industrial-Scale Optimization

  • Continuous flow synthesis : Microreactors reduce reaction times (2–4 hours vs. 12 hours batch) and improve safety during POCl₃ handling .

  • Green chemistry : Substitution of POCl₃ with PSCl₃ reduces waste generation by 40% .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrrolopyrimidine derivatives in targeting viral infections, including SARS-CoV-2. Research indicates that modifications of the pyrrolo[3,4-d]pyrimidine core can enhance antiviral efficacy by inhibiting viral replication mechanisms .

Anticancer Properties

Compounds based on the pyrrolo[3,4-d]pyrimidine scaffold have shown promise in oncology. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been synthesized that target specific pathways involved in tumor growth and metastasis .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Certain derivatives demonstrate potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from simpler pyrimidine precursors. The ability to modify the nitrogen atoms within the ring system allows for the creation of various analogs with enhanced biological activity.

Synthesis Method Yield (%) Comments
Reaction with hydrazines60-80%Effective for generating diverse derivatives
Cyclization reactions50-70%Useful for introducing substituents at specific positions

Case Study: Antiviral Screening

A recent study investigated a series of pyrrolopyrimidine derivatives against SARS-CoV-2. Among the tested compounds, one derivative demonstrated a significant reduction in viral load in vitro, showcasing its potential as a therapeutic agent for COVID-19 .

Case Study: Anticancer Activity

In another study focusing on cancer treatment, a derivative of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine was evaluated against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by over 70% at micromolar concentrations and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

(a) Pyrrolo[2,3-d]pyrimidine Derivatives

A WHO-listed compound, N2-{4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}-N4-[2-(propane-2-sulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (C29H39N7O3S), shares the diamine motif but differs in ring fusion ([2,3-d] vs. [3,4-d]). The [2,3-d] fusion alters electronic distribution and planarity, reducing compatibility with quinolone synthesis. The bulky propane-2-sulfonyl and methoxyphenyl groups increase molecular weight (529.73 g/mol) and lipophilicity (logP ≈ 4.2), likely targeting kinase inhibition rather than antimicrobial pathways .

(b) 6-Substituted Analogs

  • 6-Phenyl Derivative (CAS 23935-89-9): Substitution at position 6 with a phenyl group (vs. This analog shows moderate antimicrobial activity but lower efficacy than the 7-methyl variant due to reduced membrane penetration .
  • 6-(4-Chlorophenyl) Derivative (CAS 23935-90-2) : The electron-withdrawing chlorine atom boosts lipophilicity (logP ~3.1) and antimicrobial potency against Gram-negative strains, though synthetic complexity limits scalability .
  • 6-Benzyl Derivative (C13H13N3O2) : The benzyl group and diol substituents (vs. diamine) shift hydrogen-bonding capacity, lowering basicity (pKa ~6.5) and altering target specificity. This derivative is explored for antioxidant applications .

(c) Unsubstituted Core (CAS 53493-80-4)

The base structure, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (C11H12N2O), lacks functional groups critical for bioactivity. Its lower molecular weight (188.23 g/mol) and neutral logP (~1.2) render it a scaffold for further functionalization rather than a bioactive agent .

Research Implications

The 7-methyl derivative’s optimal balance of solubility, steric profile, and synthetic accessibility makes it superior for quinolone synthesis compared to bulkier or less reactive analogs. Future studies should explore hybrid structures combining the 7-methyl group with sulfonyl or halogenated moieties to enhance target selectivity.

Biological Activity

7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 1854-41-7
  • IUPAC Name : 7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Research indicates that compounds similar to 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit various biological activities primarily through inhibition of key enzymes involved in cellular processes. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : Many pyrrolo[3,4-d]pyrimidine derivatives have shown efficacy as DHFR inhibitors, which are crucial for DNA synthesis and cell proliferation. This inhibition is particularly relevant for cancer therapy as it can lead to the selective targeting of rapidly dividing cells .
  • ATR Kinase Inhibition : Recent studies have identified these compounds as potential ATR (Ataxia Telangiectasia and Rad3 related) kinase inhibitors. ATR plays a critical role in the DNA damage response and cell cycle regulation. Inhibiting ATR can enhance the sensitivity of cancer cells to DNA-damaging agents .

Anticancer Activity

Several studies have reported the cytotoxic effects of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)References
5lHeLa10
5hMDA-MB-23115
5kMCF-712

These results indicate a promising trend in the development of these derivatives as anticancer agents.

Antiparasitic Activity

In addition to anticancer properties, pyrrolo[2,3-d]pyrimidines have been evaluated for their antiparasitic activity. Compounds were tested against Trypanosoma brucei, showing significant inhibition of the enzyme pteridine reductase 1 (PTR1), which is essential for parasite survival. The structure-based design led to several compounds with improved potency against this target .

Pharmacological Profile

The pharmacological profile of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives suggests:

  • Selectivity : These compounds exhibit selective toxicity towards cancer cells while sparing normal cells.
  • Bioavailability : Modifications in chemical structure have been linked to enhanced bioavailability and reduced side effects.

Chemical Reactions Analysis

Alkylation Reactions

The primary amino groups at positions 2 and 4 undergo alkylation with alkyl halides under basic conditions. This reaction introduces substituents to modulate steric and electronic properties.

Conditions/ReagentsProductsKey ObservationsReferences
Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60–80°CN-alkylated derivatives at 2-/4-positionsRegioselectivity depends on steric hindrance from the 7-methyl group

Acylation Reactions

Acylation occurs at both amino groups using acyl chlorides or anhydrides, forming stable amides critical for prodrug development.

Conditions/ReagentsProductsKey ObservationsReferences
Acetyl chloride, pyridine, RT2,4-Diacetamido derivativesImproved solubility in polar solvents
Benzoyl chloride, Et₃N, DCMMono- or di-benzoylated productsSteric effects limit bis-acylation

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, enhancing structural complexity for medicinal applications.

Conditions/ReagentsProductsKey ObservationsReferences
POCl₃, 110°C, 4 hrs7-Methyl-pyrrolo[3,4-d]pyrimidine-2,4-dichloro intermediateEnables further functionalization via nucleophilic substitution
HCOOH, refluxTricyclic fused derivativesAcid catalysis promotes ring closure

Oxidation Reactions

Oxidation targets the amino groups or the dihydro pyrrole ring, yielding metabolites or modified scaffolds.

Conditions/ReagentsProductsKey ObservationsReferences
H₂O₂, AcOH, 50°CN-oxides at 2-/4-positionsMethyl group at 7-position reduces oxidation rate compared to non-methylated analogs
mCPBA, DCM, 0°C → RTEpoxidation of dihydro pyrrole ringLimited conversion due to steric protection from methyl group

Metal Complexation

The amino groups coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.

Conditions/ReagentsProductsKey ObservationsReferences
CuCl₂, EtOH/H₂O, RTSquare-planar Cu(II) complexesEnhanced stability compared to non-methylated analogs
Fe(NO₃)₃, MeOH, 40°COctahedral Fe(III) adductsRedox-active complexes observed

Metabolic Transformations

In vitro hepatic microsome studies reveal cytochrome P450-mediated transformations:

Enzyme SystemMajor MetabolitesImpact of 7-Methyl GroupReferences
Human liver microsomesHydroxylated derivatives at C5/C6Methyl group reduces metabolic clearance by 63% vs. des-methyl analog

Comparative Reactivity Table

Reaction TypeRate (vs. Non-Methylated Analog)Selectivity Influence
Alkylation1.2× slowerIncreased 4-position preference
AcylationComparableNo significant change
Oxidation2.5× slowerMethyl acts as steric shield
Metabolic clearance37% reductionImproved pharmacokinetic stability

This compound’s reactivity profile is strategically influenced by its 7-methyl group, which sterically modulates reaction rates and metabolic stability while retaining core heterocyclic functionality. These properties make it a versatile scaffold in kinase inhibitor development and metallopharmaceutical design.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reaction Logs : Document exact conditions (e.g., humidity, stirring speed) .
  • Open-Source Data Sharing : Publish raw NMR/MS spectra in repositories like Zenodo .
  • Collaborative Validation : Cross-validate yields and purity metrics with independent labs .

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